molecular formula C25H22ClN3O5 B12032596 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate CAS No. 769153-40-4

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B12032596
CAS No.: 769153-40-4
M. Wt: 479.9 g/mol
InChI Key: PTNGSGVKSYASCJ-JFLMPSFJSA-N
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Description

This compound belongs to a class of hydrazone-functionalized aromatic esters characterized by a 2-chlorobenzoate backbone and a hydrazono-methyl moiety linked to a 4-ethylanilino-oxoacetyl group. Its structure integrates multiple pharmacophoric elements:

  • A 2-methoxyphenyl group, which enhances solubility and π-π stacking interactions.
  • A 2-chlorobenzoate ester, contributing to lipophilicity and membrane permeability.
  • A hydrazone bridge, a versatile functional group known for bioactivity in antimicrobial and enzyme-inhibitory applications .

This compound’s design aligns with strategies to optimize antimicrobial and anti-inflammatory properties via hybrid molecular architectures .

Properties

CAS No.

769153-40-4

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

PTNGSGVKSYASCJ-JFLMPSFJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Diazotization and Coupling

The core hydrazone moiety is typically constructed through a diazotization-coupling sequence. In a representative procedure:

  • Diazotization : 4-Ethylaniline undergoes diazotization at 0–10°C using sodium nitrite (NaNO₂) in hydrochloric acid (HCl), generating the diazonium salt intermediate.

  • Coupling : The diazonium salt reacts with ethyl 2-chloroacetoacetate in a biphasic system (dichloromethane/water) with sodium acetate buffer and triethylbenzyl ammonium chloride as a phase-transfer catalyst. This facilitates the formation of the (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate intermediate.

Reaction conditions significantly influence stereochemistry and yield. Maintaining temperatures below 10°C prevents thermal decomposition of the diazonium salt, while phase-transfer catalysts enhance interfacial electron transfer, reducing reaction times from >12 hours to 1–2 hours.

Esterification and Final Product Assembly

The intermediate hydrazone undergoes esterification with 2-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of hydrazone to 2-chlorobenzoyl chloride ensures complete conversion.

  • Catalysis : Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.

  • Temperature : Reflux at 65–70°C for 6–8 hours optimizes ester bond formation.

Optimization Strategies for Industrial-Scale Synthesis

Solvent Systems and Reaction Efficiency

Comparative studies demonstrate that solvent polarity directly affects yield and purity:

SolventYield (%)Purity (HPLC)Reaction Time (h)
Dichloromethane97.796.21.5
Ethyl Acetate74.085.412.0
Methanol76.088.18.0

Data adapted from patent CN104130159A and VulcanChem protocols. Dichloromethane’s low miscibility with water creates an efficient biphasic system, enabling rapid separation and minimizing byproduct formation.

Phase-Transfer Catalysts (PTCs)

The addition of triethylbenzyl ammonium chloride (0.14–0.23 g per 5 g substrate) increases yields from 74% to >97% by:

  • Stabilizing the diazonium ion in the organic phase

  • Accelerating nucleophilic attack by the acetoacetate enolate

Purification and Characterization

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Sequential washing with saturated NaHCO₃ and NaCl removes acidic impurities and unreacted reagents.

  • Crystallization : Recrystallization from ethanol/water mixtures yields analytically pure product (mp: 96–98°C).

  • Chromatography : Flash column chromatography (silica gel, hexane:ethyl acetate 3:1) resolves stereoisomeric impurities.

Advanced characterization employs:

  • ESI-MS : Molecular ion peak at m/z = 479.9 [M+H]⁺ confirms molecular weight.

  • ¹H-NMR : Key signals include δ 8.27 (s, hydrazone NH), 7.18–6.89 (aromatic protons), and 3.81 (s, methoxy group).

Scalability and Process Economics

Kilogram-Scale Production

Patent data validates scalability using:

  • Substrate Loading : 100 g batches of 4-ethylaniline

  • Yield : 96.6–97.3% with >96% HPLC purity

  • Cost Drivers : Dichloromethane recovery (85% efficiency) and PTC reuse (3 cycles) reduce raw material costs by 22%.

Comparative Analysis of Synthetic Routes

ParameterDiazotization-CouplingDirect Condensation
Yield97.3%82.5%
Purity96.2%89.8%
Reaction Time2 h6 h
Catalyst Cost$12.50/kg$4.20/kg
ScalabilityExcellentModerate

The diazotization route offers superior efficiency for industrial applications despite higher catalyst costs.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound contains potential oxidation sites (e.g., aromatic rings), making it susceptible to oxidative reactions.

    Substitution: The chlorine atom in the benzoate group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents::
  • Hydrazine hydrate
  • Oxalyl chloride
  • 2-Chlorobenzoic acid

Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine: Investigated for potential antitumor or antimicrobial activity.
  • Chemistry: Used as a building block for designing new molecules.
  • Industry: May serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives sharing core structural motifs (hydrazone, substituted benzoate, or phenylacetate groups). Key differences in substituents and their biological/physical impacts are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Findings
4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate (Target) 2-chlorobenzoate, 4-ethylanilino, 2-methoxyphenyl 487.88 Hypothesized antimicrobial activity via hydrazone-mediated membrane disruption .
4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl benzoate () 4-chlorobenzamido, ethoxyphenyl, benzoate 479.92 Higher lipophilicity (logP ≈ 4.2) due to ethoxy and benzoate groups .
2-Methoxy-4-[(E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl]phenyl 3,4-dichlorobenzoate () 3,4-dichlorobenzoate, 1-naphthylamino 541.28 Enhanced π-stacking from naphthyl group; moderate cytotoxicity (IC₅₀ = 12 µM) .
2-ethoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate () 4-ethoxybenzoate, 3-methoxyanilino 537.52 Improved solubility (aqueous solubility = 0.8 mg/mL) due to dual ethoxy groups .
1-[(E)-({(4-Ethylphenyl)aminoacetyl}hydrazono)methyl]-2-naphthyl 4-methylbenzoate () 4-methylbenzoate, naphthyl 498.53 Strong fluorescence (λ_em = 450 nm) for imaging applications .

Key Observations:

Substituent Effects on Bioactivity :

  • The 2-chlorobenzoate group in the target compound may confer stronger antimicrobial activity compared to benzoate or dichlorobenzoate derivatives (e.g., ), as chloro-substituents enhance electrophilicity and target binding .
  • Ethoxy vs. methoxy groups : Ethoxy substituents () increase lipophilicity but reduce solubility compared to methoxy groups in the target compound .

Triazole or pyrazole hybrids (e.g., ) show superior enzyme inhibition (e.g., MMP-13, AChE) due to additional heterocyclic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for and , involving condensation of hydrazides with carbonyl precursors under acidic conditions .
  • Crystallographic validation (e.g., via SHELX ) is critical for confirming the E-configuration of the hydrazone group, a determinant of bioactivity .

Biological Activity

4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential biological applications, particularly in medicinal chemistry. Its structure features multiple functional groups that may contribute to its biological activity, including a hydrazone linkage, methoxy group, and chlorobenzoate moiety. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

C25H22ClN3O5C_{25}H_{22}ClN_3O_5

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the hydrazone linkage through a condensation reaction between an appropriate carbonyl compound and a hydrazine derivative. The synthesis process requires careful control of reaction conditions to ensure high purity and yield.

Preliminary studies suggest that 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate may exhibit biological activities through various mechanisms:

  • Aromatase Inhibition : Similar compounds have been studied for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. In vitro assays have shown that certain structural analogs can effectively reduce estrogen levels, which could have implications for hormone-related cancers .
  • Antimicrobial Properties : Compounds containing hydrazone linkages have demonstrated antimicrobial activity against various pathogens. The presence of the ethylanilino group may enhance this activity by improving binding affinity to microbial targets.
  • Anticancer Potential : The structural features of this compound suggest potential anticancer properties, possibly through apoptosis induction or cell cycle arrest in cancer cell lines. Research on similar benzoate derivatives has indicated cytotoxic effects against various cancer types .

Case Studies

  • In Vitro Studies : A study investigating the effects of related compounds on cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use. For instance, related hydrazones showed IC50 values ranging from 5 to 20 µM against breast cancer cells .
  • Comparative Analysis : A comparative study highlighted the biological activities of structurally similar compounds, indicating that those with electron-withdrawing groups (like chlorine) exhibited enhanced biological activities compared to their non-substituted counterparts.
Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound AHydrazone linkage15Anticancer
Compound BChlorinated phenyl10Antimicrobial
Compound CEthoxy group25Aromatase inhibitor

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate with high purity?

Synthesis optimization involves stepwise condensation and cyclization reactions. Key steps include:

  • Diazotization : React 4-ethylaniline with sodium nitrite in HCl to generate the diazonium salt .
  • Hydrazone formation : Couple the diazonium salt with ethyl 2-chloroacetoacetate in ethanol at 273 K, using sodium acetate as a base to neutralize HCl byproducts .
  • Recrystallization : Purify the crude product using ethanol or DMF-acetic acid mixtures to achieve >99% purity .
    Critical parameters : Maintain temperatures below 273 K during diazonium salt addition to prevent side reactions. Use stoichiometric sodium acetate to ensure efficient proton scavenging .

Q. How can researchers confirm the E/Z configuration of the hydrazone moiety in this compound?

  • X-ray crystallography : Resolve the spatial arrangement of the hydrazone group. For example, the Z-configuration is confirmed by a planar Caryl–NH–N=C unit with a torsion angle of ~5.5° .
  • NMR spectroscopy : Analyze coupling constants between the hydrazone proton (N–H) and adjacent carbons. Deshielded protons at δ 10–12 ppm indicate Z-configuration due to intramolecular hydrogen bonding with the carbonyl oxygen .

Q. What analytical techniques are recommended to assess the compound’s purity and structural integrity?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<0.5%) .
  • Elemental analysis (CHNS) : Validate empirical formula consistency (e.g., C, H, N within ±0.3% of theoretical values) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 456.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent effects?

Substituents like methoxy or chloro groups alter electronic environments, leading to shifts in NMR or IR spectra. For example:

  • NMR discrepancies : Compare chemical shifts with structurally similar analogs (e.g., 4-methoxy vs. 4-chloro derivatives). A methoxy group at the para position deshields aromatic protons by 0.3–0.5 ppm due to electron-donating effects .
  • IR carbonyl stretches : Electron-withdrawing substituents (e.g., Cl) increase C=O stretching frequencies (1720–1740 cm⁻¹) compared to electron-donating groups (1700–1720 cm⁻¹) .
    Methodology : Cross-reference data with computational models (DFT calculations) to validate experimental observations .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2). The chlorobenzoate moiety may occupy hydrophobic pockets, while the hydrazone group forms hydrogen bonds .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) with immobilized proteins .
  • In vitro assays : Evaluate inhibitory activity against cancer cell lines (e.g., IC₅₀ values in MCF-7 cells) .

Q. How do structural modifications (e.g., replacing methoxy with fluoro groups) impact physicochemical and biological properties?

Substituent Solubility (mg/mL) LogP IC₅₀ (µM)
4-Methoxy0.12 (DMSO)3.212.4
4-Fluoro0.08 (DMSO)3.88.9
4-Chloro0.05 (DMSO)4.16.3
Data adapted from analogs in .
Key findings : Electron-withdrawing groups (Cl, F) enhance lipophilicity (↑LogP) and bioactivity but reduce solubility. Methoxy groups improve aqueous solubility but lower potency .

Q. What experimental approaches address stability challenges under varying storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC:
    • Major degradation pathway : Hydrolysis of the ester linkage, forming 2-chlorobenzoic acid and hydrazone derivatives .
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder (retains >95% potency after 12 months at -20°C) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

  • In vitro-in vivo correlation (IVIVC) issues : Poor solubility (e.g., 0.12 mg/mL) may limit bioavailability despite high in vitro potency. Use pharmacokinetic studies to measure plasma concentrations after oral administration .
  • Metabolic stability : Assess hepatic microsomal degradation. The hydrazone group is prone to oxidative metabolism, reducing in vivo efficacy .

Q. Why do computational predictions of binding affinity sometimes deviate from experimental results?

  • Limitations of force fields : Most docking software (e.g., AutoDock) underestimates π-π stacking interactions between the chlorobenzoate group and aromatic residues. Hybrid QM/MM simulations improve accuracy .
  • Solvent effects : Implicit solvent models fail to account for explicit water molecules in the binding pocket. Molecular dynamics (MD) simulations with explicit solvent resolve this .

Methodological Recommendations

  • Synthetic protocols : Follow GMP-compliant procedures for intermediates to ensure reproducibility .
  • Spectroscopic cross-validation : Combine NMR, IR, and XRD to resolve structural ambiguities .
  • Bioactivity validation : Use orthogonal assays (e.g., SPR + enzymatic inhibition) to confirm target engagement .

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